1-Cyclohexyl-4-{[5-(3,4-dimethyl-1H-pyrazol-5-YL)thiophen-2-YL]sulfonyl}piperazine
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Overview
Description
1-Cyclohexyl-4-{[5-(3,4-dimethyl-1H-pyrazol-5-YL)thiophen-2-YL]sulfonyl}piperazine is a complex organic compound that features a unique combination of cyclohexyl, pyrazolyl, thiophenyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-{[5-(3,4-dimethyl-1H-pyrazol-5-YL)thiophen-2-YL]sulfonyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with piperazine and cyclohexyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-{[5-(3,4-dimethyl-1H-pyrazol-5-YL)thiophen-2-YL]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides .
Scientific Research Applications
1-Cyclohexyl-4-{[5-(3,4-dimethyl-1H-pyrazol-5-YL)thiophen-2-YL]sulfonyl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-{[5-(3,4-dimethyl-1H-pyrazol-5-YL)thiophen-2-YL]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine: Known for its analgesic properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Exhibits antiviral activity.
Hydrazine-coupled pyrazole derivatives: Known for their antileishmanial and antimalarial activities.
Uniqueness
1-Cyclohexyl-4-{[5-(3,4-dimethyl-1H-pyrazol-5-YL)thiophen-2-YL]sulfonyl}piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1094479-24-9 |
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Molecular Formula |
C19H28N4O2S2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1-cyclohexyl-4-[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonylpiperazine |
InChI |
InChI=1S/C19H28N4O2S2/c1-14-15(2)20-21-19(14)17-8-9-18(26-17)27(24,25)23-12-10-22(11-13-23)16-6-4-3-5-7-16/h8-9,16H,3-7,10-13H2,1-2H3,(H,20,21) |
InChI Key |
ANRWVJJQCYZVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4CCCCC4)C |
Origin of Product |
United States |
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